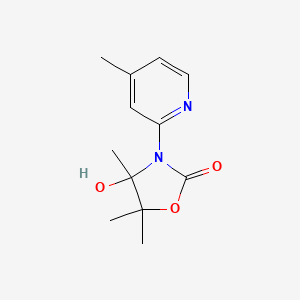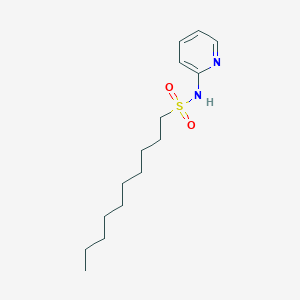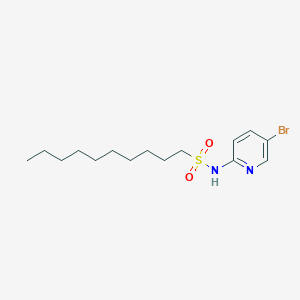![molecular formula C22H18N2O B4289925 2-amino-7-benzylidene-4-phenyl-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile](/img/structure/B4289925.png)
2-amino-7-benzylidene-4-phenyl-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile
Vue d'ensemble
Description
2-amino-7-benzylidene-4-phenyl-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile is a useful research compound. Its molecular formula is C22H18N2O and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.141913202 g/mol and the complexity rating of the compound is 663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
2-Amino-7-benzylidene-4-phenyl-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile and related compounds have been shown to possess significant antimicrobial properties. Studies indicate that these compounds exhibit excellent antibacterial and antifungal activities. For instance, Bishnoi et al. (2019) found that (E)-2-amino-8-benzylidene-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (BCC), a similar compound, demonstrated strong antimicrobial effectiveness (Bishnoi et al., 2019). Additionally, compounds synthesized using these carbonitriles have been found to display good antibacterial and antifungal activities, as described by Sudhan and Mansoor (2016) (Sudhan & Mansoor, 2016).
Synthesis and Structural Analysis
These compounds are often synthesized via multi-component reactions and have been characterized using various spectroscopic techniques. Tu et al. (2002) described a solvent-free synthesis method under microwave irradiation, highlighting the compound's efficient production (Tu et al., 2002). The molecular structure and properties of these carbonitriles have been analyzed using techniques like X-ray diffraction, as demonstrated by Sharma et al. (2015), providing valuable insights into their chemical nature (Sharma et al., 2015).
Photostability and Applications in Biochemistry
The photostability of these compounds has been a subject of interest, particularly in the context of their biological applications. Silva et al. (2021) found that stock solutions of 2-amino-4H-pyran-3-carbonitriles showed color changes under LED daylight, affecting their antifungal activities (Silva et al., 2021). This discovery has implications for the practical use of these compounds in biological and pharmaceutical research.
Green Chemistry Approaches
Recent studies also focus on the green synthesis of these compounds, emphasizing environmentally friendly methods. Wang et al. (2009) achieved the synthesis of novel benzo[b]pyran derivatives in an ionic liquid, demonstrating an approach that is both simple and environmentally benign (Wang et al., 2009) This method aligns with the growing trend towards sustainable practices in chemical synthesis.
Propriétés
IUPAC Name |
(7E)-2-amino-7-benzylidene-4-phenyl-5,6-dihydro-4H-cyclopenta[b]pyran-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c23-14-19-20(16-9-5-2-6-10-16)18-12-11-17(21(18)25-22(19)24)13-15-7-3-1-4-8-15/h1-10,13,20H,11-12,24H2/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJLHSCOZOCNPV-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1=CC3=CC=CC=C3)OC(=C(C2C4=CC=CC=C4)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC2=C(/C1=C/C3=CC=CC=C3)OC(=C(C2C4=CC=CC=C4)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-bromo-2-fluorophenyl)thio]-2-methyl-3,5-dinitrobenzene](/img/structure/B4289844.png)




![2-({6-[(2-chloro-6-fluorobenzylidene)amino]-1,3-benzothiazol-2-yl}thio)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4289878.png)


![3,4,4,5-tetramethyl-5-[(4-nitrobenzylidene)(oxido)amino]-1,3-thiazolidine-2-thione](/img/structure/B4289903.png)
![4-({[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid](/img/structure/B4289904.png)




